N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide
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Overview
Description
N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide is a chemical compound with a complex structure that includes a benzamide core, a cyanomethyl group, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)benzamide: This compound has a similar structure but lacks the phenoxymethyl group.
N-[(1H-tetrazol-5-yl)methyl]benzamide: This compound has a tetrazole ring instead of the cyanomethyl group.
Uniqueness
N-(Cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide is unique due to the presence of both the cyanomethyl and phenoxymethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-(phenoxymethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19(12-11-18)17(20)16-10-6-5-7-14(16)13-21-15-8-3-2-4-9-15/h2-10H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIRGNRZVBEXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC=CC=C1COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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